molecular formula C13H11N3OS B1332821 4-(furan-2-ylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-(furan-2-ylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1332821
M. Wt: 257.31 g/mol
InChI Key: NDCSGOMBRRCQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(furan-2-ylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a furan ring, a phenyl group, and a triazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-furylmethylamine with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(furan-2-ylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-furylmethyl)-5-phenyl-4H-1,2,4-triazole-3-amine
  • 4-(2-furylmethyl)-5-phenyl-4H-1,2,4-triazole-3-ol
  • 4-(2-furylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thione

Uniqueness

4-(furan-2-ylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the furan ring, phenyl group, and triazole ring also contributes to its unique properties .

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

4-(furan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H11N3OS/c18-13-15-14-12(10-5-2-1-3-6-10)16(13)9-11-7-4-8-17-11/h1-8H,9H2,(H,15,18)

InChI Key

NDCSGOMBRRCQMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3

Origin of Product

United States

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